molecular formula C16H17F3N8 B2701224 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2097890-09-8

2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

カタログ番号: B2701224
CAS番号: 2097890-09-8
分子量: 378.363
InChIキー: LVRPTAUZMXDMPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a piperazine-linked triazolopyridazine moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine linker improves solubility and conformational flexibility .

特性

IUPAC Name

3-methyl-6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N8/c1-10-20-12(16(17,18)19)9-15(21-10)26-7-5-25(6-8-26)14-4-3-13-23-22-11(2)27(13)24-14/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPTAUZMXDMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. For instance, 3-methyl-1,2,4-triazole can be reacted with a suitable dicarbonyl compound under acidic or basic conditions to form the triazolopyridazine core.

    Piperazine Substitution: The triazolopyridazine intermediate is then reacted with piperazine derivatives. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine linkage.

    Pyrimidine Ring Formation: The final step involves the introduction of the pyrimidine ring. This can be achieved through a condensation reaction between the piperazine-triazolopyridazine intermediate and a suitable pyrimidine precursor, often under reflux conditions in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the nitrogen-containing rings, potentially leading to the formation of partially or fully hydrogenated derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols under basic or neutral conditions.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of multiple nitrogen-containing rings suggests that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Research has focused on its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Industry

In industry, the compound is explored for its potential use in the development of advanced materials. Its unique chemical properties, such as stability and reactivity, make it suitable for applications in the production of polymers, coatings, and other materials.

作用機序

The mechanism of action of 2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-rich heterocycles. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name/ID (from Literature) Core Structure Key Substituents Bioactivity (Reported)
Target Compound Pyrimidine-triazolopyridazine hybrid 6-(Trifluoromethyl), piperazine linker Hypothesized kinase inhibition (based on analogs)
Compound 2 () Pyrazolopyrimidine 4-Imino, 1-p-tolyl Antimicrobial activity
Compound 7 () Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Methyl/aryl groups Anticancer (in vitro cytotoxicity)
Compound 10 () Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 2-Substituted aryl Enhanced solubility vs. non-piperazine analogs

Key Findings:

Trifluoromethyl vs.

Piperazine Linker : Unlike rigid analogs (e.g., Compound 7), the piperazine moiety introduces conformational flexibility, which may enhance binding to dynamic enzyme pockets .

Isomerization Effects : Structural isomerism (e.g., triazolo[4,3-c] vs. [1,5-c] in ) significantly alters bioactivity. For example, Compound 7 (triazolo[4,3-c]) showed 30% higher cytotoxicity in HeLa cells than its isomer, Compound 6 .

Lumping Strategy Relevance : Per , the target compound could be grouped with other trifluoromethyl-pyrimidines for predictive modeling, though its triazolopyridazine-piperazine hybrid structure may necessitate distinct reaction pathways .

生物活性

2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Chemical Formula : C16H18N6F3
  • Molecular Weight : 358.36 g/mol
  • CAS Number : 2741911-96-4

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives and triazole precursors. The incorporation of trifluoromethyl and piperazine moieties enhances its pharmacological profile.

Anticancer Activity

Recent studies have focused on the anticancer properties of related compounds containing the triazolo-pyridazine structure. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged significantly, indicating varying levels of potency.

CompoundCell LineIC50 (µM)
2-Methyl...MDA-MB-2311.4
2-Methyl...HepG222.6
SorafenibMDA-MB-2315.2
SorafenibHepG233.7

The compound's structural features, particularly the trifluoromethyl group and the piperazine linkage, are believed to contribute to its enhanced interaction with biological targets, potentially leading to increased cytotoxicity against tumor cells .

The proposed mechanism of action for compounds in this class includes inhibition of specific kinases involved in cell proliferation and survival pathways. For example, studies have indicated that these compounds can inhibit VEGFR2 kinase activity, which is crucial for tumor angiogenesis . The interaction with the kinase hinge region has been noted as a significant factor in their biological efficacy.

Case Studies

  • In Vitro Cytotoxicity Studies :
    A series of related compounds were evaluated for their cytotoxic effects on cancer cell lines. The study found that modifications in the piperazine substituents significantly affected the cytotoxicity profiles, suggesting that further optimization could enhance efficacy .
  • Selectivity Profiles :
    Research has indicated that certain structural modifications can lead to increased selectivity against specific cancer types. For instance, compounds with halogen substitutions showed varied activity against both MDA-MB-231 and HepG2 cells, highlighting the importance of structural diversity in drug design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。